Cryptosin

Description

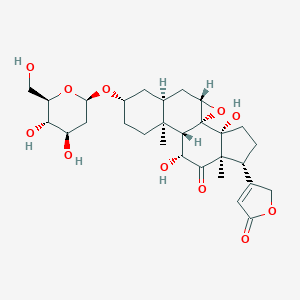

Structure

3D Structure

Properties

CAS No. |

111420-57-6 |

|---|---|

Molecular Formula |

C29H40O11 |

Molecular Weight |

564.6 g/mol |

IUPAC Name |

(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-7-[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |

InChI |

InChI=1S/C29H40O11/c1-26-5-3-15(38-21-10-17(31)22(33)18(11-30)39-21)8-14(26)9-19-29(40-19)24(26)23(34)25(35)27(2)16(4-6-28(27,29)36)13-7-20(32)37-12-13/h7,14-19,21-24,30-31,33-34,36H,3-6,8-12H2,1-2H3/t14-,15-,16+,17+,18+,19-,21+,22-,23+,24+,26-,27-,28+,29-/m0/s1 |

InChI Key |

NRBYBABUHKEQNM-QCJAYSJESA-N |

SMILES |

CC12CCC(CC1CC3C4(C2C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)O3)OC7CC(C(C(O7)CO)O)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1C[C@H]3[C@@]4([C@@H]2[C@H](C(=O)[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)O3)O[C@H]7C[C@H]([C@@H]([C@H](O7)CO)O)O |

Canonical SMILES |

CC12CCC(CC1CC3C4(C2C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)O3)OC7CC(C(C(O7)CO)O)O |

Synonyms |

cryptosin |

Origin of Product |

United States |

Natural Occurrence and Production of Cryptosin

Botanical Sources: Focus on Cryptolepis buchanani

Cryptolepis buchanani (also known as Cryptolepis dubia in some classifications) is a climbing shrub belonging to the Apocynaceae family. plantiary.comiisc.ac.insmpbkerala.inimsc.res.in It is commonly referred to by various names such as Wax-leaved Climber, Indian Sarsaparilla, and "Thao En On" in Thailand. smpbkerala.inefloraofindia.comvikaspedia.inresearchgate.net

Geographical Distribution and Habitat of Cryptolepis buchanani

Cryptolepis buchanani is widely distributed across tropical and subtropical regions of Asia. plantiary.comiisc.ac.inefloraofindia.comopenherbarium.org Its native range includes India (found throughout, including states like Andhra Pradesh, Karnataka, Kerala, Maharashtra, Odisha, and Tamil Nadu), Sri Lanka, Myanmar, China (Guangdong, Guangxi, Guizhou, Yunnan), Laos, Nepal, Pakistan, and Thailand. iisc.ac.insmpbkerala.inefloraofindia.comwu.ac.thfieldmuseum.org

The plant typically thrives in moist and dry deciduous forests, as well as in plains and on foothills up to 1300 meters. iisc.ac.insmpbkerala.infieldmuseum.org It is often found on cleared slopes and forest borders, indicating its ability to colonize various environments. iisc.ac.in Cryptolepis buchanani prefers warm temperatures, ideally between 20°C to 30°C, with moderate to high humidity levels. plantiary.com It requires well-draining soil, with an ideal pH level ranging from 5.5 to 7.5, and the soil should be kept consistently moist but not waterlogged. plantiary.com

Phytochemical Profile of Cryptolepis buchanani Relevant to Cryptosin

The phytochemical profile of Cryptolepis buchanani is diverse, with this compound being a significant cardenolide found in its leaves. mkh.go.thmoph.go.thresearchgate.netwu.ac.thgoogle.comscialert.net Beyond this compound, other notable secondary metabolites reported from different parts of the plant include:

Alkaloids: Buchananine (a pyridine (B92270) alkaloid) and nicotinoyl glucoside have been identified, particularly in the stems. vikaspedia.inwu.ac.thscialert.nettci-thaijo.org

Cardenolides: Besides this compound, other cardenolides like sarmentogenin, isosarverogenin, and cryptanosides A-D have been reported from the leaves. wu.ac.thgoogle.comwu.ac.th

Triterpenes: Alpha and beta amyrin are present in the leaves. google.com

Other compounds: The plant also contains tannins, saponins, glycosides, terpenes, flavonoids, phenols, proteins, and steroids. researchgate.netresearchgate.net Specific compounds like 3,4-Dihydroxyl benzoic acid, vanillic acid, syringaldehyde, isoscopoletin, and stigmast-4-ene-3,6-dione (B27358) have been isolated from stem extracts. wu.ac.thwu.ac.th

The presence of this compound, a cardenolide, is particularly noteworthy as these compounds are known for their cardiac glycoside properties. mkh.go.thmoph.go.th

Isolation and Extraction Methodologies for this compound

The isolation and extraction of this compound from Cryptolepis buchanani involve methodologies applied to both intact plant tissues and in vitro plant tissue cultures.

Extraction from Intact Plant Tissues

This compound has been isolated from the leaves of Cryptolepis buchanani. mkh.go.thmoph.go.thresearchgate.netscialert.net General methods for extracting compounds from Cryptolepis buchanani involve using polar solvents like rectified spirit, methanol (B129727), aqueous rectified spirit, or water. google.com The plant material, often powdered roots, aerial parts, or the whole plant, is subjected to extraction. google.com To remove fatty nonpolar constituents, the extract may be triturated with solvents such as hexane (B92381), dichloromethane, chloroform, or ethyl acetate (B1210297). wu.ac.thgoogle.com This process yields fractions from which specific compounds like this compound can be further isolated. google.com For instance, methanol extraction of stems followed by partitioning with hexane and ethyl acetate has been used to obtain various compounds. wu.ac.th

Production and Isolation from In Vitro Plant Tissue Cultures

Cryptolepis buchanani has been successfully cultivated in vitro, and this compound has been identified in these tissue cultures. scialert.netwu.ac.th This method offers a controlled environment for the production of plant metabolites. An in vitro regeneration protocol has been developed for the multiplication of Cryptolepis buchanani using explants such as shoot tips, cotyledonary nodes, and nodal explants derived from seedlings grown in vitro. researchgate.net

The process typically involves:

Explant Preparation: Nodal explants have shown the best response for shoot proliferation. researchgate.net

Culture Medium: Explants are established on Murashige and Skoog's (MS) medium, which is supplemented with various plant growth regulators. researchgate.net

Shoot Proliferation: Cytokinins, particularly 6-Benzyl aminopurine (BAP), often in combination with auxins and gibberellin, are effective for inducing multiple shoots. researchgate.net

Rooting: Auxins like Indole-3-butyric acid (IBA) at specific concentrations (e.g., 1 mg/L) can induce rooting in in vitro regenerated shoots. researchgate.net

Acclimatization: The in vitro raised plantlets can then be successfully acclimatized to potting mixtures. researchgate.net

The presence of this compound in both intact plants and tissue cultures suggests that in vitro methods could be a viable alternative for its controlled production. scialert.netwu.ac.th

Structural Elucidation and Confirmation of Cryptosin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For complex natural products like cryptosin, both proton (¹H) NMR and carbon-13 (¹³C) NMR are indispensable for assigning individual atoms and understanding their connectivity within the molecule.

Proton NMR (¹H NMR) Data Analysis for this compound

While specific detailed ¹H NMR data (chemical shifts, multiplicity, coupling constants, and integration) for this compound were not directly available in the accessible search results, the application of ¹H NMR spectroscopy is fundamental for the structural elucidation of cardenolides. In general, ¹H NMR spectra provide crucial information about the number of different types of protons in a molecule, their electronic environments (indicated by chemical shifts), and their spatial relationships to neighboring protons (revealed by spin-spin coupling and multiplicity).

For a complex molecule like this compound, ¹H NMR data would typically be analyzed to:

Identify characteristic proton signals: This includes signals from methyl groups, methylene (B1212753) groups, methine protons, and hydroxyl protons, as well as olefinic protons characteristic of the butenolide ring and anomeric protons of the glycoside moiety.

Determine connectivity through coupling patterns: The multiplicity and coupling constants of signals provide insights into the number of adjacent protons and the dihedral angles between them, aiding in the construction of partial structures.

Assign stereochemistry: In conjunction with 2D NMR techniques, ¹H NMR can help in elucidating the relative and absolute stereochemistry of the numerous chiral centers present in a steroidal glycoside.

Carbon-13 NMR (¹³C NMR) Data Analysis for this compound

Similar to ¹H NMR, specific ¹³C NMR data (chemical shifts) for this compound were not directly retrievable from the provided search snippets. However, ¹³C NMR spectroscopy is essential for determining the carbon skeleton of a molecule. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is highly dependent on its electronic environment and hybridization.

For this compound, ¹³C NMR data analysis would typically involve:

Counting unique carbon atoms: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments.

Identifying functional groups: Chemical shifts are indicative of the type of carbon, such as carbonyl carbons (e.g., from the lactone ring and ketone), oxygen-bearing carbons (e.g., from hydroxyl groups and glycosidic linkages), and aliphatic carbons.

Confirming connectivity: When used in conjunction with 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), ¹³C NMR data allows for the correlation of carbon signals with their directly attached protons (HSQC) and protons separated by two or three bonds (HMBC), providing comprehensive connectivity information.

Ancillary Spectroscopic and Chromatographic Techniques for Structural Confirmation

Beyond NMR, several other spectroscopic and chromatographic techniques were crucial for the comprehensive structural elucidation and confirmation of this compound:

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch, particularly from the lactone and ketone), and C-H stretches, among others.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can reveal the presence of conjugated systems, such as the unsaturated butenolide ring characteristic of cardenolides, by showing characteristic absorption maxima (λmax).

Single Crystal X-ray Crystallography: This technique provides the most definitive evidence for the three-dimensional structure of a compound, including its absolute stereochemistry. For this compound, single crystal X-ray crystallography was explicitly used to confirm its structure.

Chromatographic Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) are used for the purification and isolation of this compound from crude plant extracts, ensuring the purity of the sample before spectroscopic analysis. HPLC can also be used for identification by comparing retention times with authentic standards.

The combination of these advanced analytical techniques allowed for the comprehensive structural elucidation and confirmation of this compound, establishing its identity as a novel cardenolide from Cryptolepis buchanani.

Biogenesis and Metabolic Pathways of Cryptosin

Proposed Biosynthetic Precursors in Cardenolide Synthesis

The biosynthesis of cardenolides, including Cryptosin, is understood to originate from sterol precursors. oup.com While cholesterol was initially considered the primary substrate, recent evidence suggests that phytosterols (B1254722) may also serve as foundational molecules for cardenolide synthesis. oup.com The initial and pivotal step in this metabolic cascade is the conversion of these sterols into pregnenolone (B344588). nih.gov This reaction marks the entry point into the cardenolide biosynthetic pathway. nih.gov

Subsequent modifications of the pregnenolone core are necessary to build the specific structure of different cardenolides. Intermediates such as progesterone (B1679170) have been implicated in the downstream pathway. nih.gov The feeding of plant cultures with cholesterol and progesterone has been shown to increase the accumulation of cardenolides, supporting their role as precursors. nih.gov

| Precursor Molecule | Role in Biosynthesis |

|---|---|

| Cholesterol | A primary sterol precursor. oup.com |

| Phytosterols (e.g., β-sitosterol, campesterol) | Alternative sterol precursors to cholesterol. oup.comnih.gov |

| Pregnenolone | The first committed intermediate in the cardenolide pathway, formed from sterols. nih.gov |

| Progesterone | A downstream intermediate derived from pregnenolone. nih.gov |

Enzymatic Steps Implicated in this compound Biogenesis

The conversion of sterol precursors into the complex structure of this compound is orchestrated by a series of specific enzymes. While the complete enzymatic sequence for this compound is yet to be fully mapped, research on other cardenolides has identified key enzyme families that are likely involved.

The initial conversion of cholesterol and phytosterols to pregnenolone is catalyzed by a cytochrome P450 enzyme belonging to the CYP87A family. nih.gov This step is a critical gateway for the entire biosynthetic pathway. Following the formation of pregnenolone, further modifications are carried out by enzymes such as dehydrogenases and reductases.

Key enzymatic steps in the general cardenolide pathway include:

3β-hydroxysteroid dehydrogenase (3βHSD): This enzyme is involved in the modification of the steroid nucleus. oup.com

Progesterone 5β-reductase (P5βR): This enzyme is crucial for establishing the characteristic cis-fusion of the A and B rings in the steroid core of many cardenolides. oup.commdpi.com

The biosynthesis of this compound would further require a series of specific hydroxylations, the formation of an epoxy group, and the attachment of a deoxy sugar moiety, each step being catalyzed by a specific enzyme, likely including various oxidoreductases and glycosyltransferases. nih.gov

| Enzyme Family | Proposed Function in Cardenolide Biosynthesis |

|---|---|

| Cytochrome P450 (CYP87A) | Catalyzes the conversion of sterols to pregnenolone. nih.gov |

| 3β-hydroxysteroid dehydrogenase (3βHSD) | Modification of the steroid core. oup.com |

| Progesterone 5β-reductase (P5βR) | Catalyzes the 5β-reduction of progesterone, a key step in forming the cardenolide steroid nucleus. oup.commdpi.com |

| Oxidoreductases | Likely responsible for the specific hydroxylations and epoxidation seen in the this compound structure. nih.gov |

| Glycosyltransferases | Responsible for attaching the sugar moiety to the steroid aglycone. nih.gov |

Factors Influencing this compound Accumulation in Plant Tissues

The production and accumulation of this compound in its native plant, Cryptolepis buchanani, are influenced by a variety of internal and external factors. Studies on both intact plants and in vitro cultures have provided insights into these regulatory mechanisms.

In tissue culture systems, the composition of the growth medium plays a critical role. This compound has been successfully produced in callus cultures of Cryptolepis buchanani grown on Gamborg's B5 medium supplemented with the plant hormones 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin. nih.gov This indicates that phytohormones are significant regulators of this compound biosynthesis in vitro.

Furthermore, elicitors, which are compounds that trigger defense responses in plants, are known to enhance the production of secondary metabolites. For cardenolides in general, various stress factors can lead to increased accumulation. These include:

Methyl jasmonate (MJ): A plant signaling molecule involved in defense responses. oup.com

Sorbitol and Potassium Chloride (KCl): These can induce osmotic stress, leading to higher cardenolide levels. oup.com

Heavy metals: In some plant cultures, exposure to heavy metals has been shown to increase cardenolide production.

The accumulation of cardenolides is also dependent on the developmental stage of the plant and the specific tissue, with concentrations varying between leaves, stems, and roots.

| Factor | Effect on Cardenolide Accumulation |

|---|---|

| Plant Hormones (e.g., 2,4-D, Kinetin) | Essential for the production of this compound in callus cultures. nih.gov |

| Precursor Supply (e.g., Cholesterol, Progesterone) | Exogenous application can enhance cardenolide yield. nih.gov |

| Elicitors (e.g., Methyl Jasmonate) | Can stimulate the biosynthetic pathway as a defense response. oup.com |

| Abiotic Stress (e.g., Osmotic Stress, Heavy Metals) | Can lead to increased accumulation of cardenolides. |

| Plant Tissue and Developmental Stage | Concentrations of cardenolides can vary significantly in different parts of the plant and at different growth stages. |

Molecular Pharmacology and Biological Activities of Cryptosin

Cardiac System Interactions and Mechanistic Studies

Cryptosin's most notable pharmacological effect is its positive inotropic action, which contributes to enhanced cardiac contractility. Mechanistic studies have delved into its interactions with critical components of the cardiac system, including β-adrenoceptors and dihydropyridine-specific calcium channels.

This compound has been identified as a potent positive inotropic agent, meaning it strengthens the force of heart muscle contractions wikipedia.orgwikipedia.orguni.lu. This effect is of particular interest for its potential therapeutic applications in conditions such as heart failure, where increased cardiac output is desired wikipedia.org.

Research conducted using ex vivo dog heart models has demonstrated that this compound leads to a measurable increase in cardiac rate. This increase is associated with a rise in the maximum rate of pressure development in the left ventricle (dP/dtmax) and elevated left ventricular pressure (LVP) uni.lu. The fundamental mechanism underlying the positive inotropic action of cardiac glycosides like this compound involves the inhibition of the sodium-potassium ATPase pump in cardiac cells. This inhibition subsequently leads to an increase in intracellular calcium levels, which in turn enhances myocardial contractility wikipedia.org.

Studies investigating the molecular interactions of this compound with mammalian cardiac β-adrenoceptors have revealed significant findings. When this compound was incubated with sarcolemmal membranes isolated from guinea pig and dog hearts in vitro, observable changes in beta-adrenoceptor densities were reported uni.lu.

This compound has also been shown to be a potent inhibitor of cardiac Na+ and K+-dependent Adenosinetriphosphatase. Investigations into its effects on cardiac dihydropyridine-specific calcium channels have provided insights into another aspect of its cardiac modulation.

In ex vivo experiments using dog hearts, the development of both inotropic and toxic effects correlated with changes in the cardiac dihydropyridine-specific calcium channels. These changes were quantified by measuring the binding of 3[H]PN 200-110 (Isradipine), a 1,4-dihydropyridine (B1200194) analog known for its specific calcium channel binding properties. A significant alteration in PN 200-110 binding was observed when sarcolemmal membranes from guinea pig and dog hearts were pre-incubated with this compound in vitro. The binding analysis consistently indicated a non-specific type of interaction of this compound with mammalian cardiac 1,4-dihydropyridine-specific calcium channels across both in vitro and ex vivo studies. Dihydropyridines are a class of compounds widely recognized as L-type calcium channel blockers, often used in the treatment of cardiovascular conditions.

Antimicrobial Activities and Cellular Targets

While the aqueous extract of Cryptolepis buchanani leaves, from which this compound is isolated, has been reported to exhibit broad-spectrum antimicrobial activity against various bacteria, including food-borne pathogens and those causing nosocomial infections, specific investigative studies focusing solely on the antimicrobial activity of the isolated chemical compound this compound (the cardenolide) against Porphyromonas gingivalis or other specific bacterial targets are not explicitly detailed in the available search results wikipedia.org. It is important to distinguish the activity of a crude plant extract, which contains numerous compounds, from the activity of a single isolated compound.

Porphyromonas gingivalis is a Gram-negative anaerobic bacterium recognized as a primary etiological agent in periodontitis, a common periodontal disease. This pathogen is known to express various virulence factors, including cysteine proteases called gingipains, which contribute to tissue colonization, degradation of host proteins for nutrient supply, and subversion of host immune responses. While some studies have explored the antimicrobial activity of other compounds, such as chitosan, against P. gingivalis uni.lu, direct evidence or detailed research findings specifically on this compound's activity against P. gingivalis were not found in the provided information.

In the broader context of antimicrobial compounds, various mechanisms of action have been proposed and investigated. These general mechanisms include, but are not limited to, the inhibition of bacterial cell wall synthesis, alterations to the integrity of the plasma membrane, disruption of cellular energy generation (e.g., through interference with the respiratory chain or ATP production), damage to nucleic acid synthesis (DNA or RNA), and interference with protein synthesis.

Many natural antimicrobial compounds exert their effects by targeting the bacterial cell membrane, leading to membrane damage and leakage of intracellular contents. Other mechanisms involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can cause damage to DNA, lipids, and proteins within the bacterial cell wikipedia.org. Some novel antibiotics function by binding to bacterial ribosomes, thereby causing mistranslation of proteins and inhibiting bacterial growth. However, without specific studies on this compound's antimicrobial activity, the precise mechanisms by which it might exert such effects remain uncharacterized in the provided literature.

Chemical Synthesis and Analog Design of Cryptosin

Synthetic Challenges for the Cardenolide Core Structure of Cryptosin

The cardenolide core structure of this compound, like other complex natural products, poses several inherent synthetic challenges. These challenges often stem from the intricate stereochemistry, multiple chiral centers, and the presence of various functional groups within a constrained polycyclic system nih.govscripps.edu.

Stereochemical Complexity: Cardenolides possess numerous stereocenters, and achieving the correct relative and absolute stereochemistry at each of these centers is a formidable task in total synthesis scripps.edu. The specific arrangement of rings and substituents in the cardenolide core of this compound contributes to its unique biological activity, making precise stereocontrol paramount.

Polycyclic Architecture: The fused ring system of the cardenolide core requires highly selective reactions to construct the individual rings and then fuse them in the correct configuration. This often involves controlling regioselectivity and diastereoselectivity in cyclization reactions nih.govrsc.org.

Sensitive Functional Groups: Cardenolides typically feature a five-membered butenolide ring at C-17, which is crucial for their biological activity. This lactone, along with various hydroxyl groups and potentially epoxide functionalities in this compound, can be sensitive to common synthetic reagents, necessitating careful protection-deprotection strategies and mild reaction conditions nih.gov.

Oxidation States: Achieving the specific oxidation states at different carbons within the steroidal framework, particularly those bearing hydroxyl or carbonyl groups, adds another layer of complexity. Selective oxidation or reduction reactions are often required, which can be challenging to implement without affecting other sensitive parts of the molecule.

Glycosidic Linkage: The attachment of the sugar moiety to the steroidal core via a glycosidic bond introduces further synthetic hurdles. Forming this bond stereoselectively and efficiently is a critical step, often requiring specialized glycosylation reactions nih.gov.

Theoretical Approaches to Total Synthesis of this compound

Theoretical approaches to total synthesis involve retrosynthetic analysis, where the target molecule is systematically broken down into simpler, readily available precursors through a series of hypothetical disconnections openreview.netysu.am. For a molecule as complex as this compound, such approaches would consider:

Retrosynthetic Disconnections: A primary theoretical strategy would involve identifying key disconnections that simplify the cardenolide core and the glycosidic linkage. For instance, the glycosidic bond could be a late-stage disconnection, allowing for the independent synthesis of the aglycone (steroidal core) and the sugar unit.

Strategic Bond Formations: Identifying reactions that can efficiently construct multiple rings or stereocenters in a single step (e.g., cascade reactions, Diels-Alder reactions, or intramolecular cyclizations) would be crucial for synthetic efficiency scripps.edursc.org.

Chiral Pool or Asymmetric Synthesis: Given the numerous chiral centers, theoretical routes would evaluate the feasibility of starting from readily available chiral building blocks (chiral pool approach) or employing asymmetric synthetic methodologies (e.g., asymmetric catalysis, chiral auxiliaries) to establish the desired stereochemistry early in the synthesis nih.govnih.gov.

Biomimetic Synthesis: Exploring pathways that mimic the proposed biosynthesis of cardenolides in nature could offer insights into novel and efficient synthetic strategies, potentially leading to more direct routes to the complex core structure indrajeetsharma.com.

Strategies for Semi-Synthesis and Analogue Development of this compound

Semi-synthesis involves starting from a naturally occurring precursor that already possesses a significant portion of the target molecule's structure and then chemically modifying it to obtain the desired compound or its analogs indrajeetsharma.comnih.govrsc.orgmdpi.com. This approach is particularly attractive for complex natural products like this compound, where a full total synthesis might be exceedingly challenging or uneconomical.

Modification of Natural this compound: If this compound can be isolated in sufficient quantities, semi-synthesis could involve selective chemical modifications of its existing structure. This might include:

Derivatization of Hydroxyl Groups: Introducing different protecting groups or functionalizing the hydroxyl groups to alter solubility, stability, or biological activity.

Modification of the Butenolide Ring: Altering the butenolide ring, while maintaining its essential features, could lead to novel analogs.

Sugar Moiety Modifications: Changing the type or stereochemistry of the sugar attached to the aglycone, or introducing additional sugar units, can significantly impact the compound's properties nih.gov.

Modification of Related Cardenolides: Utilizing more abundant natural cardenolides with similar core structures as starting materials for semi-synthesis. This would involve chemical transformations to introduce the specific functionalities present in this compound.

Fragment Coupling for Analog Development: For developing analogs, a semi-synthetic strategy might involve synthesizing key fragments of this compound (e.g., the steroidal aglycone or modified sugar units) and then coupling them. This allows for the creation of diverse libraries of analogs for structure-activity relationship (SAR) studies indrajeetsharma.comrsc.orgnih.gov. For example, studies on cryptophycin (B1240208) analogs have utilized convergent synthesis strategies involving the coupling of different units to generate diverse structures nih.gov.

Enzymatic or Chemoenzymatic Approaches: Incorporating enzymatic reactions into the semi-synthesis can provide high selectivity and efficiency for specific transformations, particularly for glycosylation or stereoselective modifications nih.gov.

Advanced Analytical Methodologies for Cryptosin Quantification and Characterization

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is a cornerstone technique for the separation, isolation, and purity assessment of individual components from complex mixtures. moravek.com High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of cardiac glycosides due to its high resolution, sensitivity, and applicability to a wide range of polar and non-polar compounds. torontech.comteledynelabs.com

For the isolation of Cryptosin, preparative HPLC would be the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to process larger quantities of material, enabling the collection of highly purified fractions of the target compound. waters.com The assessment of purity is subsequently performed using analytical HPLC, which provides quantitative data on the main compound and any potential impurities.

Key Chromatographic Parameters for Purity Assessment:

Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of cardiac glycosides. These non-polar stationary phases interact with the hydrophobic steroid core of the molecules. thermofisher.com

Mobile Phase: A gradient elution is typically employed, starting with a high-polarity mobile phase (e.g., water with a small percentage of acid like formic acid to improve peak shape) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727). This allows for the effective separation of compounds with varying polarities.

Detection: Ultraviolet (UV) detection is standard, as the α,β-unsaturated lactone ring in the cardenolide structure of cardiac glycosides exhibits characteristic UV absorbance. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.

The performance of an HPLC method for purity assessment can be summarized by several validation parameters. While specific data for this compound is not available, the table below illustrates typical performance characteristics for the analysis of a related cardiac glycoside, digoxin.

| Parameter | Typical Value | Description |

| Linearity (r²) | >0.99 | Indicates a direct proportional relationship between detector response and concentration over a specific range. |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Precision (%RSD) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Accuracy (% Recovery) | 95 - 105% | The closeness of the test results obtained by the method to the true value. |

This is an interactive data table based on typical values for cardiac glycoside analysis.

Mass Spectrometry-Based Platforms for Identification and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of chemical compounds. rsc.org It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition. nih.gov For a compound like this compound, MS is crucial for unambiguous identification and for detecting minute quantities in various matrices.

Tandem mass spectrometry (MS/MS or MS²) is particularly powerful. In this technique, a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting fragment ions (product or daughter ions) are analyzed. eag.com This process provides a structural "fingerprint" that is highly specific to the compound, enabling its identification even in complex mixtures. nih.govnih.gov The fragmentation patterns of cardiac glycosides typically involve the sequential loss of sugar moieties and characteristic cleavages of the steroid backbone. nih.gov

For trace analysis, MS detectors offer unparalleled sensitivity, capable of detecting compounds at picogram (pg) or even femtogram (fg) levels. This is particularly important for metabolic studies or environmental monitoring. High-resolution mass spectrometry (HRMS), often using Orbitrap™ or Time-of-Flight (ToF) analyzers, provides highly accurate mass measurements, which further aids in confirming the elemental composition and identity of unknown compounds or metabolites. nih.gov

Common Ionization Techniques for Cardiac Glycosides:

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules like cardiac glycosides, minimizing fragmentation during the ionization process. nih.govwikipedia.org

Atmospheric Pressure Chemical Ionization (APCI): Useful for less polar, thermally stable molecules that may not ionize efficiently with ESI. nih.gov

Hyphenated Techniques for Comprehensive Profile Analysis

To achieve a truly comprehensive analysis, chromatographic separation is often coupled directly with mass spectrometric detection. These "hyphenated" techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of LC with the identification and quantification capabilities of MS. rsc.orgwikipedia.org

An LC-MS system allows for the separation of this compound from other related compounds and impurities in a sample, with each separated component being immediately introduced into the mass spectrometer for detection and identification. The use of tandem mass spectrometry in this setup (LC-MS/MS) provides an exceptional level of selectivity and sensitivity, making it the gold standard for the quantitative analysis of drugs and metabolites in complex biological matrices. eag.comgtfch.org

A typical LC-MS/MS method for the analysis of cardiac glycosides would involve:

Chromatographic Separation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system separates the compounds in the sample.

Ionization: The eluent from the column is directed to an ESI or APCI source to ionize the molecules.

Mass Analysis: The ions are analyzed, often using a triple quadrupole or high-resolution mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect one or more specific precursor-to-product ion transitions, providing very high selectivity and sensitivity for quantification. gtfch.org

The combination of retention time from the chromatography and the specific mass transitions from the tandem MS provides a highly confident identification and quantification of the target analyte. This comprehensive approach is essential for everything from quality control of the pure substance to detailed pharmacokinetic and metabolic profiling. researchgate.netsemanticscholar.org

| Technique | Separation Principle | Detection Principle | Key Application for this compound |

| HPLC-UV/PDA | Differential partitioning between mobile and stationary phases. | UV-Vis light absorbance. | Purity assessment, routine quality control. |

| LC-MS | Chromatographic separation followed by ionization. | Mass-to-charge ratio of the intact molecule. | Molecular weight confirmation, impurity identification. |

| LC-MS/MS | Chromatographic separation followed by ionization and fragmentation. | Specific mass transitions of precursor to product ions. | Trace quantification in complex matrices, structural confirmation, metabolic profiling. |

| LC-HRMS | Chromatographic separation followed by high-accuracy mass measurement. | Precise mass-to-charge ratio. | Elemental composition determination, identification of unknown metabolites. |

This is an interactive data table summarizing the applications of various hyphenated techniques.

Ecological and Biotechnological Dimensions of Cryptosin Research

Role of Cryptosin in Plant Defense Mechanisms and Chemical Ecology

Cardenolides, including this compound, are known to serve protective functions in plants. nih.govresearchgate.net These specialized secondary metabolites are produced by a wide array of plant families and are integral to the plant's defense strategies against various biotic stresses, such as herbivory. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov For instance, plants in the genus Erysimum produce abundant and diverse cardenolides as a defense mechanism against herbivores like the green peach aphid (Myzus persicae). researchgate.net The chemical diversity of these cardenolides in Erysimum, with 95 different structures identified across 48 species, arises primarily from modifications to their core steroid structure and glycosylation with various sugar moieties. researchgate.net

Plant defense mechanisms encompass both direct and indirect strategies. Direct defenses involve the production of physical and chemical deterrents that directly impede or harm attackers. researchgate.netnih.gov this compound, as a cardenolide, falls under these chemical deterrents, which can affect the feeding, growth, and survival of herbivores. researchgate.netnih.gov Plants can also respond to abiotic stresses, such as treatments with methyl jasmonate, sorbitol, potassium chloride, and salicylic (B10762653) acid analogs, by increasing their cardenolide levels, suggesting a role in broader stress responses. oup.com

Chemical ecology, a field that investigates the chemical interactions between organisms, examines natural products like cardenolides that mediate these interactions. rothamsted.ac.uk Understanding the role of this compound within this ecological context provides insights into the complex chemical signaling and defensive adaptations plants employ in their natural environments.

Biotechnological Strategies for Enhanced this compound Production

Biotechnological approaches offer promising avenues for the enhanced and sustainable production of valuable plant secondary metabolites, including this compound. Plant tissue culture techniques, such as cell suspension cultures and callus cultures, have been successfully employed for the in vitro production of this compound from Cryptolepis buchanani. sinica.edu.twwu.ac.thnih.govscispace.comresearchgate.netregulations.govsau.ac.bd

The advantages of utilizing plant cell culture systems over conventional whole-plant cultivation are numerous. These include the ability to produce compounds under controlled conditions, independent of climatic changes or soil conditions, ensuring a continuous and reliable source of natural products. sinica.edu.twnih.govregulations.gov Furthermore, cultured cells are free from microbes and insects, and the process allows for automated control of cell growth and rational regulation of metabolite processes, potentially reducing labor costs and improving productivity. sinica.edu.tw

Strategies to enhance the production of secondary metabolites in plant cell cultures involve:

Regulation of Environmental Factors: Adjusting external conditions to optimize biosynthetic activity. sinica.edu.tw

Artificial Selection and Variant Clones: Identifying and propagating high-yielding cell lines. sinica.edu.tw

Genetic Transformation: Techniques such as Agrobacterium rhizogenes-mediated transformation can lead to the development of hairy root cultures, which are known for stable and high productivity of secondary metabolites under hormone-free conditions. nih.gov

Metabolic Engineering: Manipulating specific genes within the plant's metabolic pathways. For example, constitutive expression of an N-terminally truncated 3-hydroxy-3-methylglutaryl CoA reductase (HMGR1S) in transgenic Digitalis minor plants resulted in increased cardenolide production. thieme-connect.comnih.gov

Biotransformation: Supplying exogenous biosynthetic precursors to improve the accumulation of desired compounds. scispace.com

These biotechnological advancements provide a robust framework for optimizing this compound production, addressing challenges such as low yield and variability often encountered in traditional cultivation methods.

Synthetic Biology Approaches for Cardenolide Biosynthesis

Synthetic biology offers a powerful toolkit for engineering and manipulating biological systems to produce high-value plant steroids like cardenolides. nih.govresearchgate.netconfex.comweforum.orgeuropa.eu The biosynthesis of cardenolides is a complex pathway, typically originating from sterol precursors such as cholesterol or phytosterols (B1254722). nih.govresearchgate.netoup.combiorxiv.org Significant progress has been made in identifying and characterizing key enzymes involved in this pathway.

A crucial early step in cardenolide biosynthesis involves the conversion of sterols to pregnenolone (B344588), catalyzed by cytochrome P450, family 87, subfamily A (CYP87A) enzymes. nih.govresearchgate.net This step is considered the first committed step in the pathway. Further enzymatic modifications include the action of 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductases (P5βR and P5βR2). oup.comnih.gov More recently, 2-oxoglutarate-dependent dioxygenases (CARD5 and CARD6) have been identified as critical for the 14β- and 21-hydroxylation of the steroid core, which are essential modifications in cardenolide formation. biorxiv.org

The ability to reconstitute parts of the cardenolide biosynthetic pathway in heterologous systems demonstrates the potential of synthetic biology for sustainable production. For instance, partial reconstitution of cardenolide biosynthesis has been achieved in Nicotiana benthamiana. biorxiv.org Furthermore, a "CARD II yeast" strain of Saccharomyces cerevisiae has been engineered to produce 5β-pregnane-3β,21-diol-20-one, a central intermediate in 5β-cardenolide biosynthesis, from pregnenolone, effectively realizing five consecutive steps of the pathway in baker's yeast. nih.gov

The ongoing genome assembly and annotation efforts for cardenolide-producing species like Calotropis gigantea provide invaluable genomic resources, facilitating a deeper understanding of the cardenolide biosynthesis pathway and enabling more targeted engineering efforts in heterologous organisms. datadryad.org The identification of these key enzymes and the successful reconstitution of pathway segments expand the synthetic biology "toolbox" for the sustainable and efficient production of these complex and valuable plant steroids. nih.govresearchgate.net

Perspectives and Future Directions in Cryptosin Research

Elucidation of Novel Molecular Targets and Signaling Pathways

Current understanding highlights Cryptosin's primary molecular target as the cardiac Na+/K+-ATPase (NKA), an essential enzyme involved in maintaining cellular ion gradients and regulating cardiac contractility. Beyond this, this compound has also been observed to influence cardiac dihydropyridine-specific calcium channels and β-adrenoceptor densities, although the precise mechanisms of these interactions warrant further detailed investigation.

Future research will focus on a more comprehensive elucidation of this compound's molecular targets. This includes exploring potential interactions with other ion channels, transporters, or receptors that may contribute to its observed pharmacological effects. Given that NKA is a central component of various cellular signaling cascades, a critical direction involves mapping the downstream signaling pathways modulated by this compound. For instance, studies on its analogue, (-)-cryptanoside A, which also inhibits NKA, have indicated involvement with Akt and NF-κB pathways. Investigating whether this compound similarly influences these or other crucial signaling networks, such as those related to cell growth, proliferation, or stress responses, could reveal broader therapeutic implications beyond its known cardiotonic effects. Advanced biochemical assays, proteomics, and molecular docking studies could be employed to identify novel binding partners and delineate the intricate signaling cascades activated or inhibited by this compound.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

The initial mechanistic studies of this compound largely relied on ex vivo dog heart models and in vitro experiments with guinea pig and dog heart sarcolemmal membranes to demonstrate its cardiotonic properties and interaction with calcium channels mims.comnih.gov. While these models provided foundational insights, the future of this compound research necessitates the development and utilization of more advanced in vitro and in vivo systems to gain a deeper understanding of its complex biological activities and potential therapeutic applications.

Advanced in vitro models, such as human-induced pluripotent stem cell (iPSC)-derived cardiomyocytes, cardiac organoids, or organ-on-a-chip platforms, offer physiologically relevant systems that can recapitulate human cardiac tissue architecture and function more accurately than traditional cell lines. These models would enable high-throughput screening for subtle effects, detailed electrophysiological studies, and investigation of long-term cellular responses to this compound, providing a more predictive platform for its effects in human physiology.

In parallel, the development of refined in vivo models will be crucial for understanding this compound's systemic effects, pharmacokinetics, and potential efficacy in disease states. While rodent models are commonly used in preclinical research, future studies could focus on developing specialized cardiac disease models that more closely mimic human conditions, allowing for a comprehensive assessment of this compound's therapeutic potential. The integration of advanced in vivo imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), could provide non-invasive, real-time insights into this compound's distribution, target engagement, and effects on cardiac function and pathology within living organisms. This multi-faceted approach, combining sophisticated in vitro and in vivo models, will be instrumental in bridging the gap between basic mechanistic understanding and potential clinical translation.

Integration of Omics Technologies in this compound Research

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biomedical research by providing a holistic view of biological systems. Integrating these high-throughput approaches into this compound research holds immense potential for uncovering its comprehensive biological impact.

Genomics and Transcriptomics: While this compound is a natural product, studying its effects on gene expression (transcriptomics) in target cells or tissues can reveal the cellular pathways it activates or represses. This could involve RNA sequencing to identify global changes in gene expression profiles following this compound treatment, potentially uncovering previously unknown cellular responses or adaptive mechanisms.

Proteomics: Proteomic studies can identify changes in protein abundance, post-translational modifications, and protein-protein interactions induced by this compound. This approach can validate transcriptional changes and provide direct evidence of its impact on cellular machinery, potentially revealing novel protein targets or signaling hubs affected by the compound. Techniques like mass spectrometry-based proteomics can offer detailed insights into the protein landscape.

Metabolomics: Metabolomics, which analyzes the complete set of small-molecule metabolites in a biological sample, can provide a snapshot of the metabolic state of cells or organisms in response to this compound. This can help understand how this compound influences cellular energy metabolism, lipid profiles, or other biochemical pathways, offering insights into its mechanism of action at a functional level.

The integration of these multi-omics datasets through systems biology approaches will enable the construction of comprehensive molecular networks, illustrating how this compound exerts its effects from the gene level to the metabolic phenotype. This integrated understanding is crucial for predicting its efficacy, identifying potential biomarkers of response, and guiding further rational development.

Sustainable Production Methods and Biotechnological Scale-Up

This compound is naturally derived from Cryptolepis buchanani, and its isolation from cultured plant tissue has been reported. For any compound with therapeutic potential, ensuring a sustainable and scalable production method is paramount. Future directions in this compound research will heavily focus on optimizing its production to meet potential demands.

One key area is the further development and optimization of in vitro plant cell culture systems for this compound biosynthesis. This could involve exploring different culture media, elicitors, and growth conditions to maximize this compound yield from plant cell lines. Biotechnological approaches, such as metabolic engineering of plant cells or even microbial hosts (e.g., yeast or bacteria), could be investigated to enhance this compound production by introducing or optimizing the biosynthetic pathways responsible for its synthesis. This would offer a more controlled and potentially higher-yielding alternative to extraction from whole plants, which can be resource-intensive and environmentally impactful.

The principles of biotechnological scale-up, commonly applied in fermentation and bioprocessing industries, will be critical. This involves transitioning from laboratory-scale production to pilot and industrial scales, addressing challenges related to bioreactor design, mass transfer, nutrient supply, and product purification while maintaining consistency and quality. Developing robust and efficient downstream processing methods for this compound will also be essential to ensure high purity and yield at commercial scales. Such efforts in sustainable production and biotechnological scale-up are vital for the long-term viability and accessibility of this compound as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Cryptosin’s cryptographic properties (e.g., encryption strength, resistance to attacks)?

- Methodological Answer : Begin by defining measurable parameters such as key length, computational complexity, and attack vectors (e.g., brute-force, side-channel). Use controlled simulations to test this compound under standardized cryptographic benchmarks (e.g., NIST guidelines). Include control groups with established algorithms (e.g., AES, RSA) for comparative analysis. Document variables like processing time, error rates, and failure modes in a structured table (see example below). Replicate experiments across different hardware/software environments to assess robustness .

| Parameter | This compound (Test Group) | AES-256 (Control) |

|---|---|---|

| Encryption Speed (ms) | 120 ± 5 | 95 ± 3 |

| Key Space Size | 2^128 | 2^256 |

Q. What are best practices for synthesizing this compound in laboratory settings while ensuring reproducibility?

- Methodological Answer : Follow a protocol detailing reagent purity, temperature control (±1°C), and reaction times. Use peer-reviewed synthesis methods (e.g., solid-phase synthesis for cryptographic polymers) and validate intermediate compounds via spectroscopy (NMR, FTIR). Maintain a lab journal with step-by-step annotations, including deviations and environmental conditions. Share raw data and protocols via open repositories (e.g., Zenodo) to enable replication .

Q. How can researchers conduct a systematic literature review on this compound’s theoretical foundations?

- Methodological Answer : Apply the PICO framework (Population: cryptographic systems; Intervention: this compound; Comparison: existing algorithms; Outcomes: security, efficiency) to structure search terms. Use databases like IEEE Xplore and ACM Digital Library, filtering for peer-reviewed studies post-2010. Critically appraise sources using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Synthesize findings in a matrix comparing this compound’s performance metrics against alternatives .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in this compound’s performance across studies (e.g., varying resistance to quantum attacks)?

- Methodological Answer : Perform a meta-analysis to identify confounding variables (e.g., differing quantum simulation models, key-generation methods). Use sensitivity analysis to weigh studies by sample size and methodological rigor. Re-run disputed experiments under unified conditions, reporting confidence intervals for results. Cross-validate with third-party labs to eliminate bias .

Q. What methodologies are recommended for validating this compound’s resistance to post-quantum cryptographic attacks?

- Methodological Answer : Employ quantum circuit simulators (e.g., Qiskit, Cirq) to model Shor’s and Grover’s algorithms against this compound. Measure the algorithm’s stability under increased qubit counts and error rates. Compare with lattice-based or hash-based post-quantum candidates. Publish attack-response timelines and mitigation strategies in peer-reviewed forums .

Q. How can researchers integrate this compound into existing cryptographic protocols without compromising backward compatibility?

- Methodological Answer : Use hybrid encryption models, where this compound handles key exchange while legacy systems (e.g., TLS 1.3) manage session encryption. Conduct interoperability tests with common libraries (e.g., OpenSSL). Publish failure modes and compatibility scores in a compatibility matrix. Engage with standardization bodies (e.g., IETF) for iterative feedback .

Ethics and Data Management

Q. What ethical considerations apply when using this compound in privacy-sensitive research (e.g., healthcare data encryption)?

- Methodological Answer : Adhere to GDPR/HIPAA guidelines for anonymization and data storage. Conduct an Ethics and Privacy Quick Scan (EPQS) to identify risks, such as re-identification vulnerabilities. Obtain informed consent for data usage and disclose this compound’s limitations in consent forms. Use zero-knowledge proofs to validate encryption without exposing raw data .

Q. How should researchers securely store and share this compound-related datasets?

- Methodological Answer : Encrypt datasets using FIPS 140-2 validated modules before storing them in air-gapped servers. For sharing, use cryptographic hashing (SHA-3) to ensure integrity and federated learning frameworks to limit data exposure. Document access controls and audit trails in a Data Management Plan (DMP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.